

Gas chromatography-mass spectrometry (GC-MS) analysis of (Z,E)-9,12-Tetradecadienol

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Compound of Interest

Compound Name: (Z,E)-9,12-Tetradecadienol

Cat. No.: B1145905

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Application Note: GC-MS Analysis of (Z,E)-9,12-Tetradecadienol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,E)-9,12-Tetradecadienol is a significant semiochemical, acting as a major component of the sex pheromone for numerous insect species, particularly within the order Lepidoptera.^[1] Accurate identification and quantification of this compound and its derivatives, such as (Z,E)-9,12-tetradecadienyl acetate (ZETA), are crucial for pest management strategies involving mating disruption, monitoring, and mass trapping.^[2] Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **(Z,E)-9,12-Tetradecadienol** from complex biological matrices. This document provides detailed protocols for the extraction and GC-MS analysis of **(Z,E)-9,12-Tetradecadienol**.

Experimental Protocols

Sample Preparation: Pheromone Gland Extraction

This protocol details the extraction of pheromones from the glands of female moths.

Materials:

- Virgin female moths
- Hexane (GC grade)
- Microcentrifuge tubes (1.5 mL)
- Micropipettes and tips
- Forceps
- Anhydrous sodium sulfate
- Glass autosampler vials (1.5 mL) with inserts^[3]

Procedure:

- Excise the pheromone gland from the terminal abdominal segment of a virgin female moth using fine forceps.
- Immediately place the excised gland into a 1.5 mL microcentrifuge tube containing 50 μ L of hexane.
- Gently crush the gland against the side of the tube with a clean glass rod to facilitate extraction.
- Allow the extraction to proceed for 30 minutes at room temperature.
- Carefully transfer the hexane extract to a clean microcentrifuge tube, leaving the tissue behind.
- Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.
- Centrifuge the sample to pellet the sodium sulfate and any remaining particulates.^[3]
- Transfer the clear supernatant to a glass autosampler vial for GC-MS analysis. The sample is now ready for injection. For optimal results, the final concentration should be approximately 10 μ g/mL, aiming for a column loading of about 10 ng with a 1 μ L injection.^[3]

Alternative Sampling Technique: Solid Phase Microextraction (SPME)

For headspace analysis of volatiles, SPME can be utilized.^[4] This involves exposing a coated fiber to the headspace above the sample (e.g., a calling female moth in a sealed vial) to adsorb the volatile pheromones, followed by thermal desorption of the fiber in the GC inlet.^[4]

GC-MS Analysis Protocol

Instrumentation:

A standard Gas Chromatograph coupled to a Mass Spectrometer is used.

GC-MS Parameters:

Parameter	Value
GC Column	HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column ^{[2][5]}
Injection Volume	1 µL
Injection Mode	Splitless ^{[3][5]}
Inlet Temperature	260 °C ^{[1][5]}
Carrier Gas	Helium at a constant flow of 1.0 mL/min ^[5]
Oven Temperature Program	Initial temperature of 80°C, hold for 1 min, ramp to 230°C at 10°C/min, and hold for 5 min. ^[2]
MSD Transfer Line	280 °C ^[5]
Ion Source Temperature	230 °C ^[5]
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	m/z 40-300 ^[5]

Data Presentation Identification

The identification of **(Z,E)-9,12-Tetradecadienol** is achieved by comparing the retention time and the mass spectrum of the peak of interest with that of a known standard. The mass spectrum of **(Z,E)-9,12-Tetradecadienol** is characterized by its molecular ion peak and specific fragmentation pattern. The molecular formula is $C_{14}H_{26}O$, with a molecular weight of 210.36 g/mol .[\[6\]](#)

Quantitative Data

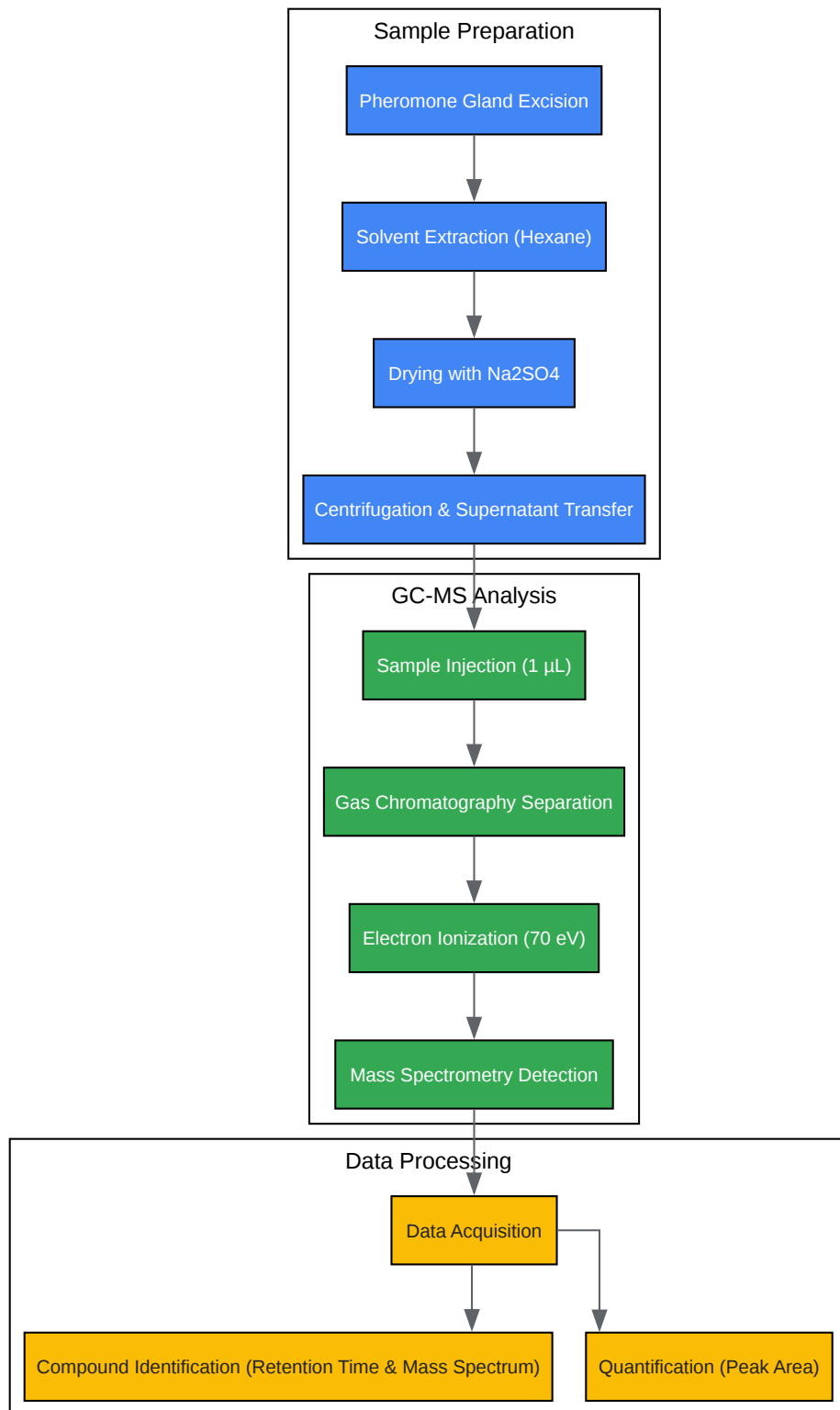
The following table presents representative quantitative data for the analysis of a pheromone gland extract, showcasing the relative abundance of **(Z,E)-9,12-Tetradecadienol** and a related compound, (Z,E)-9,12-Tetradecadienyl acetate.

Compound	Retention Time (min)	Peak Area	Concentration (ng/gland)	Relative Abundance (%)
(Z,E)-9,12-Tetradecadienol	16.20	1,500,000	12.5	83.3
(Z,E)-9,12-Tetradecadienyl acetate	17.55	300,000	2.5	16.7

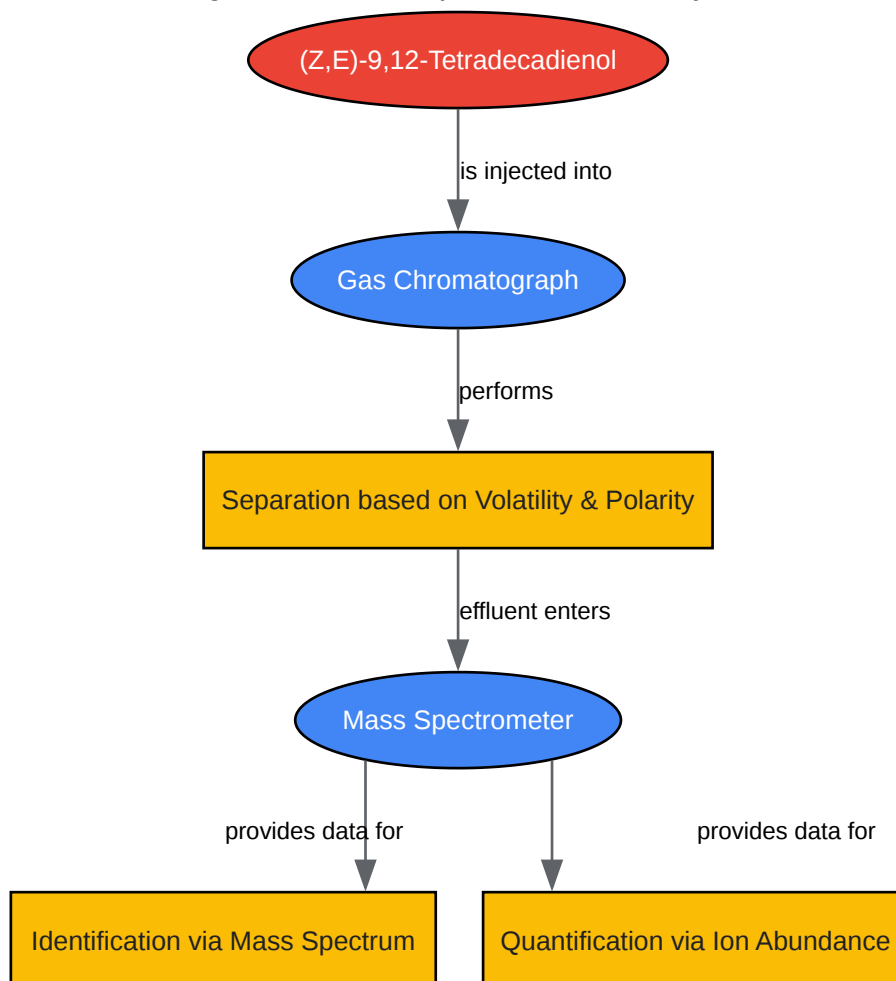
Note: This data is illustrative. Actual retention times and concentrations will vary depending on the specific instrumentation, sample, and analytical conditions.

Visualizations

GC-MS Analysis Workflow for (Z,E)-9,12-Tetradecadienol

[Click to download full resolution via product page](#)Caption: Experimental workflow for the GC-MS analysis of **(Z,E)-9,12-Tetradecadienol**.

Logical Relationships in GC-MS Analysis



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